molecular formula C14H18FN3O2 B11739834 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol

Cat. No.: B11739834
M. Wt: 279.31 g/mol
InChI Key: TWAMOBGOSYMIHD-UHFFFAOYSA-N
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Description

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenol moiety, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the methylamino group: This can be done by reacting the intermediate with formaldehyde and methylamine in a Mannich reaction.

    Coupling with 2-methoxyphenol: The final step involves coupling the intermediate with 2-methoxyphenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study biological pathways involving pyrazole derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain receptors, while the pyrazole ring can interact with enzymes or other proteins. The methoxyphenol moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
  • 2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile

Uniqueness

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methoxyphenol moiety. This combination of structural features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C14H18FN3O2

Molecular Weight

279.31 g/mol

IUPAC Name

4-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H18FN3O2/c1-20-14-8-11(2-3-13(14)19)9-16-10-12-4-6-18(17-12)7-5-15/h2-4,6,8,16,19H,5,7,9-10H2,1H3

InChI Key

TWAMOBGOSYMIHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=NN(C=C2)CCF)O

Origin of Product

United States

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